2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone derivative of benzimidazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Aminated products with potential biological activity.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Benzothiazole derivatives: Recognized for their antimicrobial and anticancer properties.
Uniqueness
2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole stands out due to its dual functionality, combining the properties of both benzimidazole and benzothiazole. This unique structure allows it to interact with a wider range of biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H21N5S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[(E)-[1-(3-methylbutyl)benzimidazol-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H21N5S/c1-14(2)11-12-25-17-9-5-3-7-15(17)22-19(25)13-21-24-20-23-16-8-4-6-10-18(16)26-20/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)/b21-13+ |
InChI Key |
NXSKZVIHIBKUPO-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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